molecular formula C17H25B B1275687 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene CAS No. 79832-89-6

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Cat. No. B1275687
CAS RN: 79832-89-6
M. Wt: 309.3 g/mol
InChI Key: QUWHOIKFJBTGHZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, also known as BPCB, is an aromatic hydrocarbon compound belonging to the class of organobromine compounds . It is a white, crystalline solid with a molecular weight of 330.37 g/mol and a melting point of 68.2 °C .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is C17H25Br . The average mass is 309.284 Da and the monoisotopic mass is 308.113953 Da .


Physical And Chemical Properties Analysis

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene has a density of 1.1±0.1 g/cm3, a boiling point of 363.0±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.5±3.0 kJ/mol, and the flash point is 165.9±16.5 °C . The index of refraction is 1.518, and the molar refractivity is 83.0±0.3 cm3 .

Scientific Research Applications

“1-Bromo-4-(trans-4-pentylcyclohexyl)benzene” is a chemical compound with the molecular formula C17H25Br . While specific applications in six unique fields are not readily available, it is known to be used in various areas of research. Here are some potential applications based on its chemical properties:

  • Intermediates of Liquid Crystals : This compound could be used as an intermediate in the synthesis of liquid crystals. Liquid crystals are used in a wide range of applications, from LCD screens to thermometers and mood rings.

  • Material Science : Given its structure and properties, this compound could potentially be used in the development of new materials, such as stimuli-responsive materials suitable for use in wearable sensors .

“1-Bromo-4-(trans-4-pentylcyclohexyl)benzene” is a chemical compound with the molecular formula C17H25Br . While specific applications in six unique fields are not readily available, it is known to be used in various areas of research. Here are some potential applications based on its chemical properties:

  • Intermediates of Liquid Crystals : This compound could be used as an intermediate in the synthesis of liquid crystals. Liquid crystals are used in a wide range of applications, from LCD screens to thermometers and mood rings.

  • Material Science : Given its structure and properties, this compound could potentially be used in the development of new materials, such as stimuli-responsive materials suitable for use in wearable sensors .

Safety And Hazards

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-bromo-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHOIKFJBTGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000794
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

CAS RN

79832-89-6
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YB Kim, EJ Lim - 한국정보디스플레이학회: 학술대회논문집, 2002 - koreascience.kr
Tree-ring types liquid crystalline compounds having fluoro and isothiocyanate substituent [1] were synthesized and their physical properties were measured to evaluate the applications …
Number of citations: 0 koreascience.kr
N Liu, C Liu, Q Xu, Z Jin - 2011 - Wiley Online Library
The Sonogashira cross‐coupling reaction between aryl halides and terminal alkynes was carried out smoothly in water over a thermoregulated ligand–palladium catalyst under copper‐…
K Nayani, P Rai, N Bao, H Yu, M Mavrikakis… - Advanced …, 2018 - Wiley Online Library
The development of stimuli‐responsive materials suitable for use in wearable sensors is a key unresolved challenge. Liquid crystals (LCs) are particularly promising, as they do not …
Number of citations: 45 onlinelibrary.wiley.com
Y Zhao, R Feng, Y Shi, M Hu - Ultrasonics sonochemistry, 2005 - Elsevier
Sonochemistry in China between 1997 and 2002 - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register View PDF …
Number of citations: 23 www.sciencedirect.com

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